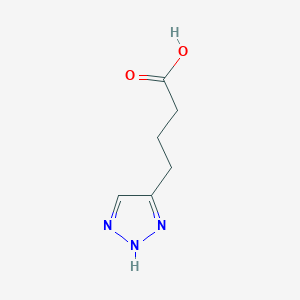

4-(1H-1,2,3-Triazol-4-yl)butanoic acid

Description

Significance of 1,2,3-Triazole Heterocycles in Contemporary Chemical and Biological Sciences

The 1,2,3-triazole ring is a five-membered heterocyclic system containing three adjacent nitrogen atoms that has become a cornerstone in medicinal chemistry and drug development. mdpi.comresearchgate.net This prominence is largely due to its unique combination of chemical and physical properties. The triazole moiety is chemically stable, aromatic, and capable of forming hydrogen bonds, which allows it to act as a reliable linker or pharmacophore that can interact with biological targets like proteins and enzymes. mdpi.com

A significant breakthrough in the synthesis of 1,2,3-triazoles was the advent of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". organic-chemistry.orgbeilstein-journals.org This method provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild conditions, accelerating the discovery and synthesis of novel compounds. organic-chemistry.org

The versatility of the 1,2,3-triazole scaffold is reflected in its presence in a wide array of pharmacologically active compounds. ijprajournal.com Research has demonstrated that derivatives of 1,2,3-triazole exhibit a broad spectrum of biological activities, as detailed in the table below.

| Reported Biological Activities of 1,2,3-Triazole Derivatives |

| Antifungal |

| Anticancer |

| Antibacterial |

| Antiviral |

| Anti-inflammatory |

| Antitubercular |

| Enzyme Inhibition |

This table summarizes the diverse pharmacological roles of the 1,2,3-triazole core structure in various research findings.

This wide range of activities has established the 1,2,3-triazole ring as a "privileged scaffold" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Contextualizing Butanoic Acid Derivatives in Organic Synthesis and Biological Applications

Butanoic acid, a four-carbon carboxylic acid, and its derivatives are fundamental building blocks in organic chemistry. The carboxylic acid group is a key functional handle that allows for a variety of chemical transformations, including the formation of esters, amides, and other derivatives. nih.gov This reactivity makes butanoic acid derivatives valuable intermediates in the synthesis of more complex molecules.

In the context of biological sciences, butanoic acid itself is a short-chain fatty acid with known biological roles. Its derivatives have been explored for a range of therapeutic applications. The incorporation of a butanoic acid chain into a larger molecule can influence its pharmacokinetic properties, such as solubility and cell permeability. Studies have investigated butanoic acid derivatives for their potential as anticancer and antimicrobial agents. For instance, certain derivatives have been designed as histone deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy.

Scope and Research Focus on 4-(1H-1,2,3-Triazol-4-yl)butanoic acid and Related Structures

While extensive research exists on the individual components of this compound, dedicated studies focusing specifically on this molecule are not widely present in the current scientific literature. However, its structure is emblematic of a class of compounds—triazole-containing carboxylic acids—that is of high interest to researchers. The research focus in this area is generally centered on combining the established biological activity of the triazole ring with the functional and pharmacokinetic advantages of an alkanoic acid chain.

The synthesis of this compound would most logically be achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would involve the reaction between an appropriate azide (B81097) and hex-5-ynoic acid, which would regioselectively yield the desired 1,4-disubstituted triazole product.

Current and future research on this compound and its analogs is likely to explore several key areas:

Medicinal Chemistry: Investigating its potential as an enzyme inhibitor or a receptor ligand. For example, related triazole carboxylic acids have been studied as carbonic anhydrase inhibitors. nih.gov

Linker Technology: Utilizing the bifunctional nature of the molecule (the triazole ring for further "click" reactions and the carboxylic acid for amide or ester formation) to create more complex molecules, such as bioconjugates or specialized polymers.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related molecules by varying the length of the alkyl chain (e.g., acetic, propanoic, or pentanoic acid derivatives) or by substituting the triazole ring to understand how these structural changes affect biological activity. For example, studies on 1-alkyl-1H-1,2,3-triazole-4-carboxylic acids have explored their potential as antifungal agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(2H-triazol-4-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c10-6(11)3-1-2-5-4-7-9-8-5/h4H,1-3H2,(H,10,11)(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYUJRZNPOGWAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872701-04-7 | |

| Record name | 4-(1H-1,2,3-triazol-4-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 1h 1,2,3 Triazol 4 Yl Butanoic Acid and Its Analogues

Direct Synthetic Approaches to the 1H-1,2,3-Triazol-4-yl-butanoic Acid Scaffold

Direct synthesis of the 4-(1H-1,2,3-triazol-4-yl)butanoic acid scaffold often involves the foundational Huisgen 1,3-dipolar cycloaddition. This reaction, in its uncatalyzed form, involves the reaction of an azide (B81097) with an alkyne. For the target molecule, this would typically involve the reaction of hex-5-ynoic acid with an azide source or 4-azidobutanoic acid with acetylene (B1199291). However, the thermal Huisgen cycloaddition generally requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which complicates purification and reduces the yield of the desired 1,4-substituted product. organic-chemistry.orgnih.gov

A more regioselective, though less common, approach involves metal-free methods that can favor the formation of specific isomers under certain conditions. For instance, some syntheses of related 1,5-disubstituted 1,2,3-triazoles have been developed using reactions of azidoacetamides with β-ketoesters, demonstrating that non-catalyzed, regioselective pathways are possible for specific substitution patterns. researchgate.net However, for the 1,4-disubstituted pattern of this compound, the copper-catalyzed version of the cycloaddition is overwhelmingly favored.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the Synthesis of 1,2,3-Triazole-Butanoic Acid Derivatives

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles, including derivatives of butanoic acid. nih.govmdpi.com This reaction, a cornerstone of "click chemistry," joins a terminal alkyne and an azide with remarkable efficiency and complete regioselectivity, yielding exclusively the 1,4-isomer. organic-chemistry.orgnih.gov The reaction is prized for its mild conditions, high yields, and broad applicability. acs.orgthieme-connect.com

The core reaction for synthesizing the parent compound via CuAAC would be:

Hex-5-ynoic acid reacting with sodium azide (in the presence of a suitable azide source if generating the organic azide in situ).

4-Azidobutanoic acid (or its ester) reacting with acetylene or a protected form of acetylene.

This methodology has been successfully applied to create a wide array of triazole-containing structures, including complex molecules like peptidomimetics and macrocycles. thieme-connect.comrsc.org

The success of the CuAAC reaction hinges on the careful optimization of several parameters to ensure high conversion, minimize side reactions, and maintain the integrity of the substrates.

Copper(I) Source: The active catalyst is the Cu(I) ion. acs.org It is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. acs.orgnsf.gov Alternatively, Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly, often in combination with a base or ligand. thieme-connect.comacs.org

Ligands: Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing disproportionation, and increasing the catalyst's efficacy. mdpi.comtdl.org Tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are common ligands, particularly in biological applications, as they protect the copper ion and enhance reaction rates. nih.gov Other nitrogen-based ligands, such as N,N-diisopropylethylamine (DIPEA) or various pyridinyl-triazole systems, have also been shown to be highly effective. organic-chemistry.orgresearchgate.net

Solvents: The CuAAC reaction is famously robust and can be performed in a wide range of solvents, including mixtures of water and t-butanol, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and various alcohols. acs.orgthieme-connect.com The choice of solvent often depends on the solubility of the azide and alkyne precursors.

Catalyst Loading: Significant research has focused on minimizing the amount of copper catalyst required, as copper can be toxic in certain applications. mdpi.com Optimized protocols with highly efficient ligand systems can reduce catalyst loading to as low as 0.072 mol% to 0.5 mol%, achieving high turnover numbers (TONs) and turnover frequencies (TOFs). acs.orgresearchgate.net In some cases, catalyst loading can be reduced to parts-per-million (ppm) levels. acs.org

Table 1: Example of Optimized CuAAC Reaction Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Copper Source | CuSO₄·5H₂O / Sodium Ascorbate | nsf.gov |

| Copper Source | CuI / DIPEA | organic-chemistry.org |

| Ligand | Pyridinyl-triazole systems | researchgate.net |

| Solvent | H₂O/t-BuOH | thieme-connect.com |

| Catalyst Loading | 0.5 mol% | acs.org |

A key advantage of the CuAAC reaction is its exceptional tolerance for a wide variety of functional groups. The azide and alkyne moieties are, in a sense, "blind" to the presence of most other chemical functionalities, allowing for the synthesis of complex molecules without the need for extensive use of protecting groups. organic-chemistry.orgacgpubs.org

Functional groups that are well-tolerated in CuAAC reactions include:

Carboxylic acids, esters, and amides acgpubs.org

Alcohols, ethers, and phenols acgpubs.org

Amines, guanidines, and carbamates acgpubs.org

Thiols and thioethers acgpubs.org

Halogens

Boronic acids and esters nih.gov

This high degree of functional group compatibility makes it possible to incorporate the triazole-butanoic acid moiety into larger structures, such as peptides or polymers, by performing the click reaction on precursors that already contain these complex features. acgpubs.orgacs.org

Synthesis of Precursor Molecules and Advanced Intermediates

The successful synthesis of this compound and its derivatives relies on the efficient preparation of the necessary azide and alkyne building blocks.

Azide-Functionalized Precursors: 4-Azidobutanoic acid or its esters are common precursors. These can be synthesized from 4-halobutanoic acid derivatives (e.g., ethyl 4-bromobutanoate) via nucleophilic substitution with sodium azide (NaN₃). This is a standard and high-yielding method for introducing the azide group. Similarly, starting materials like 4-hydroxybutanoic acid can be converted to an azide through activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by substitution with azide.

Alkyne-Functionalized Precursors: The key alkyne precursor is hex-5-ynoic acid. Terminal alkynes can be synthesized through various established methods. One common route is the alkylation of acetylene with a suitable electrophile. For more complex structures, carboxylic acids can sometimes be converted into terminal alkynes via decarboxylative alkynylation of redox-active esters, providing a modern alternative to classical methods. nih.gov Additionally, terminal alkynes can be transformed into carboxylic acids through oxidative cleavage, offering another synthetic direction. organic-chemistry.orgchemistrysteps.com

To create analogues with substitutions on the triazole ring, one must start with substituted azides or alkynes.

Substituted Azides: Organic azides are typically prepared from primary amines via diazotization followed by reaction with azide, or from organohalides by substitution with sodium azide. beilstein-journals.orgnih.gov For example, to place an aryl group at the N-1 position of the final triazole, one would start with the corresponding aryl azide.

Substituted Alkynes: A vast array of substituted terminal alkynes are commercially available or can be synthesized using standard organic chemistry techniques, such as Sonogashira coupling to introduce aryl or vinyl groups. This allows for extensive variation at the C-4 position of the resulting triazole ring.

By combining different azide- and alkyne-functionalized butanoic acid derivatives with a variety of substituted reaction partners, a large library of analogues of this compound can be generated using the reliable CuAAC methodology. nih.gov

Strategies for Diversification and Derivatization

The functional handles present in this compound—the carboxylic acid group and the nitrogen atoms of the triazole ring—are ripe for chemical modification. These sites allow for a systematic exploration of the chemical space around this core structure.

Modification of the Butanoic Acid Chain (e.g., Esterification, Amidation)

The carboxylic acid moiety of this compound is a prime target for modification, with esterification and amidation being the most common transformations. These reactions are fundamental in medicinal chemistry and materials science for altering properties such as solubility, bioavailability, and reactivity.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a widely used method. masterorganicchemistry.commasterorganicchemistry.commdpi.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

A variety of alcohols can be employed in the esterification of triazole-containing carboxylic acids, leading to a diverse library of ester derivatives. For instance, enzymatic esterification using lipases has been explored for the synthesis of eugenyl benzoate, demonstrating the potential for green chemistry approaches. medcraveonline.com

Amidation: The formation of amides from this compound introduces a key structural motif found in many biologically active molecules. This transformation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents used for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method is effective for coupling with electron-deficient amines. nih.gov

Another approach involves the use of imidazole (B134444) carbamates and ureas, which serve as chemoselective amidation reagents, allowing for the direct conversion of carboxylic acids to amides in high yields. nih.gov Titanium tetrafluoride has also been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. researchgate.net

Below is an interactive data table summarizing common esterification and amidation reactions applicable to this compound.

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Equilibrium reaction; excess alcohol or water removal drives product formation. masterorganicchemistry.commasterorganicchemistry.com |

| Amidation | Amine, Coupling Agents (e.g., EDC, HOBt, DMAP) | Amide | Forms a stable amide bond; wide range of amines can be used. nih.gov |

| Amidation | Amine, Imidazole Ureas | Amide | Chemoselective and direct conversion. nih.gov |

| Amidation | Amine, TiF₄ Catalyst | Amide | Catalytic direct amidation. researchgate.net |

Substitution Patterns on the 1,2,3-Triazole Ring

The most common method for creating substituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govscielo.br This reaction typically yields 1,4-disubstituted triazoles. However, variations in catalysts and reaction conditions can lead to different substitution patterns. For instance, ruthenium-catalyzed cycloadditions can favor the formation of 1,5-disubstituted triazoles.

N-Alkylation and N-Arylation: The nitrogen atoms of the triazole ring can be alkylated or arylated to introduce a wide variety of substituents. These reactions can sometimes lead to a mixture of N1 and N2 isomers, and the regioselectivity can be influenced by the nature of the electrophile and the reaction conditions. For example, the N-alkylation of 4,5-disubstituted 4H-1,2,4-triazole-3-thiols with certain alkylating agents can result in a mixture of S- and N-alkylation products. scielo.br

The table below provides an overview of different substitution patterns on the 1,2,3-triazole ring that can be applied to analogues of this compound.

| Substitution Pattern | Synthetic Method | Key Features |

| 1,4-Disubstituted | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly efficient and regioselective "click" reaction. nih.govscielo.br |

| 1,5-Disubstituted | Ruthenium-catalyzed Azide-Alkyne Cycloaddition | Provides access to the alternative regioisomer. |

| N-Alkylation/Arylation | Reaction with alkyl or aryl halides | Can introduce a wide range of substituents on the nitrogen atoms. scielo.br |

Multi-component Reactions for Complex Triazole-Butanoic Acid Structures

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov MCRs are highly convergent and atom-economical, making them attractive for the rapid generation of diverse chemical libraries. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can be employed to create intricate structures incorporating the triazole-butanoic acid scaffold. nih.govnih.govorganic-chemistry.orgmdpi.com

The Passerini Reaction: This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxy amide. organic-chemistry.org By using a derivative of this compound as the carboxylic acid component, complex structures with an ester and amide linkage at the α-position can be synthesized in a single step.

The Ugi Reaction: The Ugi four-component reaction (U-4CR) is even more versatile, combining an isocyanide, a carboxylic acid, a carbonyl compound, and a primary amine to produce a dipeptide-like scaffold. nih.govmdpi.com Incorporating this compound into a Ugi reaction would lead to highly functionalized molecules with significant structural diversity.

The following table highlights the potential of multi-component reactions for generating complex triazole-butanoic acid structures.

| Multi-component Reaction | Components | Product Core Structure | Potential for Complexity |

| Passerini Reaction | Isocyanide, Carbonyl Compound, this compound | α-Acyloxy Amide | Introduces two new variable groups in one step. organic-chemistry.org |

| Ugi Reaction | Isocyanide, Carbonyl Compound, Amine, this compound | α-Acylamino Amide | Creates a dipeptide-like structure with four points of diversity. nih.govmdpi.com |

Computational Chemistry and Theoretical Investigations of 4 1h 1,2,3 Triazol 4 Yl Butanoic Acid

Molecular Electronic Structure Analysis

The analysis of the molecular electronic structure is fundamental to understanding the intrinsic properties of a compound. Through various computational methods, it is possible to model and predict the behavior of 4-(1H-1,2,3-triazol-4-yl)butanoic acid at the atomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. biointerfaceresearch.com For derivatives of butanoic acid, DFT calculations are typically performed to determine the most stable conformation of the molecule. biointerfaceresearch.com The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

In a representative study on new butanoic acid derivatives, geometry optimizations were successfully carried out using the B3LYP/6-31+G(d) level of theory. biointerfaceresearch.com This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of the molecule, which are crucial for understanding its three-dimensional structure and how it interacts with other molecules.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds. wisc.edu It provides a detailed picture of the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. This delocalization is a key factor in understanding the stability of the molecule.

For butanoic acid derivatives, NBO analysis helps in identifying significant intramolecular interactions, such as hyperconjugation. biointerfaceresearch.com The charge distributions for the optimized structures can be calculated to understand the electronic environment of different parts of the molecule. biointerfaceresearch.com The analysis of the second-order perturbation energies in NBO theory quantifies the strength of these donor-acceptor interactions. For instance, a larger stabilization energy (E(2)) indicates a more intense interaction.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often referred to as the frontier molecular orbitals. youtube.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. biointerfaceresearch.com

Calculations of HOMO-LUMO energies for butanoic acid derivatives allow for the analysis of intramolecular charge transfer. biointerfaceresearch.com From these energies, various reactivity indices can be derived, such as ionization potential, electron affinity, global hardness, and softness. These indices provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. nih.gov

Table 1: Calculated HOMO-LUMO Energies and Reactivity Indices

| Parameter | Value (eV) |

| HOMO Energy | Data not available for the specific compound |

| LUMO Energy | Data not available for the specific compound |

| Energy Gap (ΔE) | Data not available for the specific compound |

| Ionization Potential (I) | Data not available for the specific compound |

| Electron Affinity (A) | Data not available for the specific compound |

| Global Hardness (η) | Data not available for the specific compound |

| Global Softness (S) | Data not available for the specific compound |

| Electronegativity (χ) | Data not available for the specific compound |

| Electrophilicity Index (ω) | Data not available for the specific compound |

Note: Specific values for this compound require dedicated computational studies. The table structure is provided as a template for such data.

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

For triazole and butanoic acid derivatives, MEP analysis helps to identify the reactive sites. biointerfaceresearch.comresearchgate.net The negative potential is often localized around electronegative atoms like oxygen and nitrogen, while the positive potential is found around hydrogen atoms attached to electronegative atoms. researchgate.net This mapping provides a clear and intuitive understanding of the molecule's reactivity. biointerfaceresearch.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are not only used to predict reactivity but also to simulate spectroscopic data. This allows for a direct comparison with experimental results, aiding in the structural elucidation and characterization of compounds.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a powerful tool for confirming the structures of organic molecules. mdpi.comucm.es The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for calculating NMR shielding tensors, which are then converted to chemical shifts. ucm.es

By performing these calculations on the optimized geometry of a molecule, it is possible to predict the ¹H and ¹³C NMR spectra. biointerfaceresearch.com These theoretical spectra can then be compared with experimental data. A good correlation between the calculated and experimental chemical shifts provides strong evidence for the proposed structure. biointerfaceresearch.com In studies of related compounds, DFT calculations have been shown to accurately predict NMR chemical shifts, aiding in the correct assignment of signals in the experimental spectra. mdpi.com

Table 2: Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts

| Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| Specify Proton | Data not available for the specific compound | Data not available for the specific compound |

| ¹³C NMR | ||

| Specify Carbon | Data not available for the specific compound | Data not available for the specific compound |

Note: Specific values for this compound require dedicated computational and experimental studies. The table structure is provided as a template for such data.

Vibrational (IR) and Electronic (UV-Vis) Spectra Prediction

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational and electronic spectra of molecules. These predictions are invaluable for interpreting experimental data and understanding the structural and electronic properties of the compound.

Vibrational (IR) Spectra Prediction

Theoretical IR spectra are typically calculated by determining the harmonic vibrational frequencies of the molecule's optimized geometry. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), have shown very good agreement with experimental FTIR spectra for triazole-containing compounds. nih.gov The calculated frequencies correspond to the vibrational modes of the molecule, including stretching, bending, and torsional motions.

For this compound, a computational analysis would predict characteristic vibrational frequencies for its distinct functional groups. The potential energy distribution (PED) analysis can then be used to make a detailed assignment for each calculated vibrational band. nih.gov

Key predicted IR bands for this compound would include:

O-H stretch: A broad band characteristic of the carboxylic acid hydroxyl group.

C=O stretch: A strong absorption from the carbonyl group of the carboxylic acid.

C-H stretches: Associated with the aliphatic butanoic acid chain and the triazole ring.

N-H stretch: Corresponding to the N-H bond in the 1H-1,2,3-triazole ring.

C=C and C=N stretches: Vibrations originating from the aromatic triazole ring. researchgate.net

Ring deformation modes: Characteristic vibrations of the triazole ring structure. researchgate.net

A comparison of calculated and experimental vibrational data for the parent 1,2,3-triazole molecule demonstrates the accuracy of these predictive methods.

Table 1: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for 1H-1,2,3-Triazole

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3500 |

| C-H Stretch | ~3100-3200 |

| Ring Vibrations | ~1000-1500 |

| Ring Deformation | ~800-1000 |

Note: This table is illustrative, based on general data for the 1,2,3-triazole ring. researchgate.netrsc.org Specific frequencies for the title compound require a dedicated calculation.

Electronic (UV-Vis) Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV-Vis light. nih.gov

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorbance (λmax). The primary electronic transitions are expected to be π → π* transitions within the 1,2,3-triazole ring. The butanoic acid moiety is a saturated chain and is not expected to have significant absorption in the standard UV-Vis range (200-800 nm). Studies on the parent 1H-1,2,3-triazole have shown a maximal UV absorption cross-section at approximately 206 nm. rsc.org The presence of the butanoic acid substituent may cause a slight shift in this absorption band. The solvent environment can also influence the λmax, an effect that can be modeled computationally.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for understanding the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and reaction energy profiles.

The most common synthetic route to 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net The synthesis of this compound would likely involve the reaction of an appropriate azide (B81097) with hex-5-ynoic acid.

Computational studies, typically using DFT, can elucidate the stepwise mechanism of this reaction. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials (azide and alkyne) and the final triazole product.

Identifying Intermediates: Locating stable intermediates along the reaction pathway, such as copper-acetylide complexes. researchgate.net

Finding Transition States (TS): Searching for the saddle points on the potential energy surface that connect reactants, intermediates, and products. This is the highest energy point along a reaction coordinate.

Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactant and product.

For the CuAAC synthesis of the title compound, transition state analysis would provide the activation energies for key steps, such as the formation of the copper-acetylide intermediate and the subsequent cyclization with the azide, thereby identifying the rate-determining step of the reaction.

The solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects using two primary approaches:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This method is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally expensive but can capture specific solvent-solute interactions, such as hydrogen bonding, which may be crucial for stabilizing transition states or intermediates.

For the synthesis of this compound, computational modeling could be used to compare the reaction energy profiles in different solvents (e.g., water, DMF, t-BuOH/water mixtures) commonly used for CuAAC reactions. mdpi.com This would help in understanding why certain solvents accelerate the reaction and can guide the selection of optimal experimental conditions.

Molecular Modeling for Ligand-Target Interactions

The 1,2,3-triazole scaffold is a prominent feature in many pharmacologically active molecules. researchgate.net Molecular modeling techniques like docking and molecular dynamics are essential for predicting and analyzing how ligands such as this compound might interact with biological macromolecules like proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule. The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a source like the Protein Data Bank) and generating a low-energy 3D conformation of the ligand, this compound.

Docking Simulation: Using a docking algorithm (e.g., AutoDock) to systematically sample different positions and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: Each generated pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

While no specific docking studies for this compound have been reported, studies on structurally similar triazole derivatives show that the triazole ring and associated functional groups are adept at forming specific interactions. For instance, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The carboxylic acid group of the title compound is a potent hydrogen bond donor and acceptor and can form strong salt bridges with positively charged amino acid residues like Lysine or Arginine.

Table 2: Illustrative Molecular Docking Results for Triazole Derivatives Against Various Protein Targets

| Triazole Derivative Class | Protein Target | Key Interacting Residues (Example) | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole-acetamide hybrid | c-kit tyrosine kinase | Not Specified | -176.749 | nih.gov |

| 1,2,3-Triazole-sulfonamide hybrid | Aromatase (CYP19A1) | Met374, Ser478 | Not Specified (IC50 = 0.2µM) | nih.gov |

| Hybrid 1,2,3- and 1,2,4-Triazoles | InhA (M. tuberculosis) | Gly96, Thr196, Gly14 | -8.47 | mdpi.com |

| Triazolyl pyridine (B92270) sulfonamide | Carbonic Anhydrase IX | Not Specified | Not Specified | mdpi.com |

This table presents data for various triazole derivatives to illustrate the application of molecular docking and the types of interactions observed. The specific interactions of this compound would depend on the target protein.

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations can model the dynamic behavior of the system over time. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules.

For this compound, MD simulations would be used to:

Assess Binding Stability: Starting from a docked pose, an MD simulation can assess whether the ligand remains stably bound in the active site over a period of nanoseconds to microseconds. The Root Mean Square Deviation (RMSD) of the ligand's position is often monitored to evaluate stability.

Analyze Conformational Changes: The simulation reveals the flexibility of the ligand and the protein binding site. It can show how the butanoic acid chain adopts different conformations to optimize its interactions within the binding pocket.

Refine Binding Poses: MD simulations can refine the initial docked pose to a more energetically favorable and realistic binding mode.

Calculate Binding Free Energy: Advanced techniques like MM/PBSA or free energy perturbation can be used with MD trajectories to provide a more accurate estimation of the binding free energy, which correlates better with experimental binding affinities.

MD simulations on related triazole-hydroxamic acid complexes with histone deacetylase-2 have shown average RMSD values between 1.62 Å and 2.69 Å, indicating stable binding of the ligands in the active site over the simulation time. ajchem-a.com A similar approach would provide crucial insights into the stability and dynamics of this compound when complexed with a biological target.

Mechanistic Studies of Chemical Reactivity and Transformation

Investigation of 1,3-Dipolar Cycloaddition Reaction Mechanisms for Triazole Formation

The synthesis of the 1,2,3-triazole core of 4-(1H-1,2,3-Triazol-4-yl)butanoic acid is most commonly achieved through a 1,3-dipolar cycloaddition, a powerful class of reactions for forming five-membered heterocycles. wikipedia.org The seminal work by Rolf Huisgen established the thermal cycloaddition of an azide (B81097) and an alkyne, which proceeds via a concerted pericyclic mechanism. wikipedia.orgnih.gov However, this thermal process often requires high temperatures and can result in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its synthetic utility for specific products like the target compound. nih.gov

The advent of "click chemistry" introduced catalyzed versions of this reaction that offer significant rate acceleration and, crucially, high regioselectivity. jetir.orgorganic-chemistry.org The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for selectively synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The mechanism of CuAAC is distinct from the thermal reaction, involving a stepwise process. It is initiated by the formation of a copper(I) acetylide intermediate. nih.govnih.gov This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring before reductive elimination yields the 1,4-triazole product exclusively. nih.gov The reaction is notable for its mild conditions, often running at room temperature in aqueous solutions, and its tolerance of a wide array of functional groups. jetir.orgorganic-chemistry.org

In contrast, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides the opposite 1,5-regioisomer. organic-chemistry.orgorganic-chemistry.org The mechanism of RuAAC involves the oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgorganic-chemistry.org Subsequent reductive elimination releases the 1,5-disubstituted triazole. organic-chemistry.org This complementary regioselectivity makes catalyzed cycloadditions a highly versatile tool in synthetic chemistry. nih.gov

Table 1: Comparison of 1,3-Dipolar Cycloaddition Methods for Triazole Synthesis

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |

| Catalyst | None | Cu(I) salts (e.g., CuSO₄/ascorbate, CuI) | Ru(II) complexes (e.g., Cp*RuCl) organic-chemistry.org |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers nih.gov | Exclusively 1,4-disubstituted nih.govjetir.org | Exclusively 1,5-disubstituted organic-chemistry.orgorganic-chemistry.org |

| Reaction Conditions | High temperatures nih.gov | Room temperature, often aqueous organic-chemistry.org | Ambient to moderate temperatures organic-chemistry.org |

| Reaction Rate | Slow | Highly accelerated (10⁷ to 10⁸-fold) jetir.orgorganic-chemistry.org | Accelerated |

| Mechanism | Concerted pericyclic wikipedia.org | Stepwise, via copper acetylide nih.govnih.gov | Stepwise, via ruthenacycle intermediate organic-chemistry.orgorganic-chemistry.org |

| Substrate Scope | Broad | Terminal alkynes nih.gov | Terminal and internal alkynes organic-chemistry.orgnih.gov |

Functional Group Transformations of the Butanoic Acid Moiety

The butanoic acid side chain of this compound offers a versatile handle for further chemical modification, primarily through reactions of the carboxylic acid group. Standard transformations such as esterification and amidation are readily achievable.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through various methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classic approach. A highly chemoselective method utilizes imidazole (B134444) carbamates, such as methyl imidazole carbamate (B1207046) (MImC). organic-chemistry.org This reaction proceeds by activating the carboxylic acid through the formation of an acylimidazole intermediate, which is then susceptible to nucleophilic attack by an alcohol. organic-chemistry.org This method is valued for its high yields and tolerance of other functional groups. researchgate.net

Amidation: The synthesis of amides from the butanoic acid moiety is a key transformation for creating analogues with diverse properties. Direct condensation with an amine is possible but often requires harsh conditions. More commonly, the carboxylic acid is first activated using coupling reagents. Imidazole ureas have been developed as effective reagents for direct amidation, including the formation of Weinreb amides. organic-chemistry.org This approach offers high chemoselectivity and is effective even for sterically demanding substrates. organic-chemistry.org

Table 2: Selected Functional Group Transformations of the Carboxylic Acid

| Transformation | Reagents and Conditions | Product | Notes |

| Esterification | R'OH, Acid catalyst (e.g., H₂SO₄), Heat | 4-(1H-1,2,3-Triazol-4-yl)butanoate ester | Classic Fischer esterification. |

| Esterification | Methyl imidazole carbamate (MImC), Polar solvent, Heat | Methyl 4-(1H-1,2,3-triazol-4-yl)butanoate | High chemoselectivity via an acylimidazole intermediate. organic-chemistry.org |

| Amidation | R'R"NH, Coupling agent (e.g., DCC, EDC), Base | N-substituted 4-(1H-1,2,3-triazol-4-yl)butanamide | Standard peptide coupling conditions. |

| Amidation | Imidazole ureas (e.g., WImC for Weinreb amides) | N-methoxy-N-methyl-4-(1H-1,2,3-triazol-4-yl)butanamide | Direct and chemoselective method. organic-chemistry.org |

Reactivity of the 1,2,3-Triazole Ring System (e.g., Halogenation, N-Alkylation)

The 1,2,3-triazole ring is an aromatic heterocycle, but it possesses unique reactivity, allowing for selective functionalization.

Halogenation: Direct halogenation of the triazole ring can be achieved. For instance, an efficient and metal-free method for the oxidative halogenation of 4-aryl-1,2,3-triazoles has been developed using potassium halides (KBr, KCl, KI) in conjunction with Oxone as an oxidant. rsc.org This reaction proceeds under mild, ambient temperature conditions and allows for the introduction of chloro, bromo, or iodo substituents onto the C5 position of the triazole ring.

N-Alkylation: The 1,4-disubstituted 1,2,3-triazole ring has two available nitrogen atoms (N2 and N3) for alkylation, in addition to the N1 atom of the tautomeric NH form. The regioselectivity of N-alkylation is influenced by the nature of the alkylating agent and the reaction conditions. mdpi.com Studies on similar 4-substituted triazoles have shown that alkylation can lead to a mixture of N1, N2, and N3 isomers. However, for 4,5-disubstituted triazoles, alkylation often directs to the N2 position due to steric hindrance from the existing substituents. scielo.br In some cases, specific reaction conditions can be tuned to favor the formation of the N2-alkylated product, which can have distinct chemical and physical properties compared to its N1 or N3 counterparts. mdpi.comscielo.br

Regioselectivity and Stereoselectivity in Synthesis

As discussed in section 4.1, regioselectivity is a critical aspect of the synthesis of this compound. The choice of catalyst for the azide-alkyne cycloaddition reaction dictates the substitution pattern of the resulting triazole ring. The CuAAC reaction is the method of choice for obtaining the 1,4-disubstituted isomer required for the target compound, demonstrating near-perfect regioselectivity. nih.govthieme-connect.de This high level of control is a key advantage of the catalyzed "click" reaction over the traditional thermal Huisgen cycloaddition. organic-chemistry.orgnih.gov

Stereoselectivity becomes relevant when chiral centers are present in the precursors or are introduced in subsequent reactions. For the synthesis of the parent compound from achiral precursors (e.g., 5-hexynoic acid and an azide source), no stereocenters are formed. However, if the butanoic acid chain or a substituent on the triazole ring were to be functionalized, for example, via an asymmetric reaction, the stereochemical outcome would be a critical consideration.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound and its derivatives allows for potential intramolecular reactions.

Intramolecular Cyclization: The presence of the butanoic acid chain creates the possibility of intramolecular cyclization. For example, activation of the carboxylic acid in a derivative could lead to cyclization onto one of the triazole nitrogen atoms to form a fused bicyclic system. Such cyclizations are known in related heterocyclic systems. nih.gov A Lewis acid-catalyzed intramolecular nucleophilic cyclization of methylenecyclopropane-triazoles has been shown to produce six- and seven-membered heterocycles containing a triazole ring. thieme-connect.de

Rearrangement Processes: 1,2,3-triazoles can undergo various rearrangement reactions, often under thermal or acidic conditions. The Dimroth rearrangement is a well-known isomerization of 1,2,3-triazoles, typically involving the exchange of a substituent between an exocyclic nitrogen and a ring nitrogen atom. beilstein-journals.org Furthermore, N-acylated 1,2,3-triazoles are known to undergo denitrogenative transformations. nih.gov Under acidic conditions, these intermediates can cleave to form vinyl cation intermediates, which can then undergo cyclization or other rearrangements, leading to diverse molecular scaffolds like cyclopentenones or oxazoles. nih.govnih.gov While these specific reactions may require derivatization of the parent compound, they illustrate the potential for complex rearrangement pathways within the 1,2,3-triazole system.

Biological Activities and Mechanistic Insights in Vitro Research

Enzyme Inhibition and Activation Profiles

The 1,2,3-triazole nucleus, a core component of the subject compound, has been incorporated into various molecular structures to probe their effects on a range of enzymes. These studies provide foundational knowledge on the structure-activity relationships that govern the biological effects of this class of compounds.

Derivatives incorporating the triazole scaffold have demonstrated notable inhibitory activity against urease, a hydrolase enzyme. In one study, a series of nih.govacs.orgnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives were synthesized and evaluated for their urease inhibitory potential. Several of these compounds exhibited potent inhibition, with IC50 values ranging from 0.87 to 8.32 µM, significantly lower than that of the standard inhibitor thiourea (B124793) (IC50 = 22.54 µM). mdpi.com Kinetic studies of the most active compound from this series identified a competitive mode of inhibition. mdpi.com Another study on triazole-tetrahydropyrimidinone(thione) hybrids also reported urease inhibitory activity, with the most potent compound showing an IC50 value of 25.02 μM, which was comparable to thiourea. nih.gov These findings suggest that the triazole moiety can serve as a key structural feature for the design of effective urease inhibitors.

Table 1: In Vitro Urease Inhibitory Activity of Selected Triazole Derivatives

| Compound Class | Most Potent IC50 (µM) | Standard Inhibitor (IC50 µM) | Reference |

| nih.govacs.orgnih.govTriazolo[3,4-b] nih.govnih.govnih.govthiadiazoles | 0.87 ± 0.09 | Thiourea (22.54 ± 2.34) | mdpi.com |

| Triazole-tetrahydropyrimidinone(thione) hybrids | 25.02 | Thiourea (22.32) | nih.gov |

The 1,2,3-triazole scaffold has been extensively investigated for its role in the inhibition of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. A novel series of 1,2,3-triazole-5-carboximidamide derivatives were shown to be potent DPP-4 inhibitors, with some compounds displaying IC50 values as low as 6.57 nM and 6.75 nM. mdpi.comtandfonline.com In another study, xanthine (B1682287) derivatives incorporating a 1,2,3-triazole moiety also demonstrated significant DPP-4 inhibition, with the most active compound having an IC50 value of 16.34 nM. mdpi.com Furthermore, research into triazolo[5,1-c] nih.govacs.orgnih.govtriazine derivatives identified a compound with an IC50 of 28.05 μM against DPP-4, showcasing greater selectivity over related peptidases like DPP-8 and DPP-9. mdpi.com These studies underscore the versatility of the triazole ring in designing potent and selective DPP-4 inhibitors.

Table 2: In Vitro DPP-4 Inhibitory Activity of Various Triazole-Based Compounds

| Compound Series | Potent IC50 Values | Standard Drug (IC50) | Reference |

| 1,2,3-Triazole-5-carboximidamides | 6.57 nM, 6.75 nM, 14.75 nM | Sitagliptin (16.39 nM) | mdpi.com |

| 1,2,3-Triazole-based xanthine derivatives | 16.34 nM | Alogliptin (6.28 nM) | mdpi.com |

| Triazolo[5,1-c] nih.govacs.orgnih.govtriazine derivatives | 28.05 µM | Sitagliptin (0.018 µM) | mdpi.com |

| Triazole-based uracil (B121893) derivatives | 28.62 nM | - | nih.gov |

Triazole-containing compounds have emerged as a promising class of histone deacetylase (HDAC) inhibitors. Research on triazol-4-ylphenyl-bearing hydroxamate analogs revealed that these compounds act as pan-HDAC inhibitors, similar to the established drug SAHA (vorinostat). acs.orgscholarsresearchlibrary.com In a different study, novel hydroxamic acids that incorporate a 1-((1H-1,2,3-triazol-4-yl)methyl)-3-substituted-2-oxoindoline structure were synthesized. nih.gov Biological evaluation of these compounds showed potent cytotoxicity against several human cancer cell lines, with some derivatives being up to 10 times more potent than SAHA. nih.gov Specifically, one compound from this series demonstrated significant inhibitory effects against HDAC1, HDAC2, HDAC6, and HDAC8, with potency comparable to or slightly greater than SAHA. nih.gov Another click-chemistry-based approach led to the synthesis of a triazole derivative that inhibited HDAC1 with an IC50 value of 104 ± 30 nM. mdpi.com

Table 3: In Vitro HDAC Inhibitory Activity of Selected Triazole Derivatives

| Compound Class | Target/Activity | IC50 Values | Reference |

| Triazol-4-ylphenyl bearing hydroxamates | Pan-HDAC inhibitor | Not specified | acs.orgscholarsresearchlibrary.com |

| 1-((1H-1,2,3-Triazol-4-yl)methyl)-3-substituted-2-oxoindoline hydroxamic acids | HDAC1, HDAC2, HDAC6, HDAC8 | Comparable to SAHA | nih.gov |

| (E)-3-(1-cinnamyl-1H-1,2,3-triazol-4-yl)-N-hydroxyacrylamide | HDAC1 | 104 ± 30 nM | mdpi.com |

Derivatives containing the 1H-1,2,3-triazole moiety have been evaluated for their inhibitory effects on carbonic anhydrase-II (CA-II), a zinc metalloenzyme. A study involving a series of 1H-1,2,3-triazole analogs reported significant inhibitory potential against both bovine (bCA-II) and human (hCA-II) forms of the enzyme. nih.gov For bCA-II, the most potent compounds exhibited IC50 values in the range of 11.1–17.8 µM. nih.gov Against hCA-II, leading compounds showed IC50 values between 10.9–18.5 µM. nih.gov Kinetic analysis revealed that these compounds act as competitive inhibitors for both enzymes. nih.gov These findings indicate that the 1H-1,2,3-triazole scaffold is a significant contributor to the observed CA-II inhibitory activity. nih.gov

Table 4: In Vitro Carbonic Anhydrase-II Inhibitory Activity of 1H-1,2,3-Triazole Analogs

| Enzyme Source | IC50 Range of Potent Compounds (µM) | Inhibition Type | Reference |

| Bovine (bCA-II) | 11.1–17.8 | Competitive | nih.gov |

| Human (hCA-II) | 10.9–18.5 | Competitive | nih.gov |

The triazole nucleus has been incorporated into various molecular frameworks to explore inhibition of bacterial DNA gyrase, a type II topoisomerase. While direct studies on 4-(1H-1,2,3-Triazol-4-yl)butanoic acid are not prominent, research on other triazole-containing structures provides insight into the potential of this scaffold. For instance, a series of novel 1,2,3-triazole-linked ciprofloxacin-chalcones were found to inhibit human topoisomerase I & II. Another study described original triazole-containing inhibitors targeting Mycobacterium tuberculosis (Mtb) DNA gyrase, with one compound showing more potency than the reference drug gepotidacin. nih.gov Furthermore, docking simulations of certain triazole-chalcone conjugates suggested they may feasibly inhibit E. coli topoisomerase II DNA Gyrase B. nih.gov These studies, while on structurally different molecules, highlight the utility of the triazole moiety in the design of DNA gyrase and topoisomerase inhibitors.

The inhibition of α-amylase is a therapeutic strategy for managing type 2 diabetes. The triazole scaffold has been featured in the design of α-amylase inhibitors. A review has highlighted that molecular hybrids combining triazole moieties with other heterocyclic rings show promise as α-amylase inhibitors. A study on novel 1,2,4-triazole-based derivatives identified compounds with potent dual inhibitory activity against α-amylase and α-glucosidase. The most active compounds in this series demonstrated potent α-amylase inhibition with IC50 values of 0.19 ± 0.01 μg/mL and 0.26 ± 0.01 μg/mL. These findings suggest that the triazole core can be a valuable component in the development of new agents for diabetes management.

Table 5: In Vitro α-Amylase Inhibitory Activity of 1,2,4-Triazole (B32235) Derivatives

| Compound | IC50 (µg/mL) | Reference |

| 4 | 0.19 ± 0.01 | |

| 10 | 0.26 ± 0.01 |

Receptor Binding and Ligand-Receptor Interaction Studies

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its type A receptors (GABA(_A)) are important therapeutic targets for conditions like anxiety and epilepsy. nih.gov These receptors are ligand-gated ion channels, typically composed of five subunits (e.g., two α, two β, and one γ). nih.govmdpi.com

There is no specific research available that identifies this compound as a ligand for GABA receptors. The study of GABA(_A) receptor ligands is extensive, with many compounds, such as benzodiazepines, binding to allosteric sites at the interface of receptor subunits. nih.govresearchgate.net The structural requirements for binding are highly specific, and while diverse chemical scaffolds can interact with these receptors, a direct link to the this compound structure has not been established in the reviewed literature. nih.govmdpi.com

General protein binding affinity studies for this compound are not widely documented. The binding of a compound to proteins, particularly plasma proteins like albumin, is a critical parameter in pharmacology but falls outside the scope of specific receptor interactions. Research on related structures, such as indole-based oxadiazole scaffolds with butamide side chains, has been conducted in the context of other targets, but this does not directly inform on the binding profile of the subject compound. researchgate.net

The Trans-activation response element (TAR) is a structured RNA element found in the 5' untranslated region of the HIV-1 genome that is crucial for viral replication. Molecules that can bind to TAR RNA and disrupt its interaction with viral proteins are of interest as potential antiviral agents.

While studies on this compound itself are absent, research has been conducted on nucleopeptides where nucleobases are attached to an amino acid side chain via a 1,4-linked-1,2,3-triazole. mdpi.com These synthetic compounds, which merge the features of peptides and nucleic acids, have been designed to recognize and bind to RNA structures like TAR. In one study, a hexanucleopeptide containing a triazole linker designed to complement the outer loop of TAR RNA demonstrated a moderate binding affinity, with a dissociation constant (K_d) of approximately 256 µM. mdpi.com This indicates that the 1,2,3-triazole can serve as a stable and effective linker in designing molecules that target RNA structures, although it does not confirm any intrinsic binding activity for this compound alone. mdpi.com

Antimicrobial Efficacy and Underlying Mechanisms (In Vitro)

The 1,2,3-triazole moiety is a well-established pharmacophore in the development of antimicrobial agents due to its ability to engage in hydrogen bonding and dipole interactions. beilstein-journals.org Numerous derivatives incorporating this ring system have been synthesized and tested against a range of bacterial and fungal pathogens. beilstein-journals.orgscielo.org.mxmdpi.com

Although specific minimum inhibitory concentration (MIC) data for this compound is not available, related compounds have shown significant antimicrobial potential. For instance, a series of 1H-1,2,3-triazole derivatives of metronidazole (B1676534) were synthesized and showed potent inhibition of fungal growth and higher bacterial growth-inhibiting effects compared to the parent compound. beilstein-journals.org Similarly, novel oleanane-type triterpene conjugates with a 1H-1,2,3-triazole fragment displayed notable fungicidal activity against several plant-pathogenic fungi, with some derivatives showing over 83% inhibition against Sclerotinia sclerotiorum at a concentration of 50 µg/mL. mdpi.com Other studies on nalidixic acid-based 1,2,4-triazoles have also demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 3: Illustrative In Vitro Antimicrobial Activity of Various Triazole Derivatives This table shows data for related triazole compounds to highlight the antimicrobial potential of the chemical class.

| Compound Class | Test Organism | Activity Metric | Result |

| Metronidazole-1,2,3-triazole hybrid (5c) | Candida albicans | Zone of Inhibition (mm) | 16 |

| Metronidazole-1,2,3-triazole hybrid (5e) | Aspergillus niger | Zone of Inhibition (mm) | 17 |

| Metronidazole-1,2,3-triazole hybrid (5b) | Staphylococcus aureus | Zone of Inhibition (mm) | 14 |

| Oleanane-1,2,3-triazole conjugate (1e) | Sclerotinia sclerotiorum | Inhibition Rate (%) | 83.1 |

| Oleanane-1,2,3-triazole conjugate (2f) | Fusarium graminearum | Inhibition Rate (%) | 79.2 |

Source: Data compiled from studies on novel triazole derivatives. beilstein-journals.orgmdpi.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

No specific studies detailing the in vitro antibacterial activity of this compound against Gram-positive or Gram-negative bacterial strains were identified in the current body of scientific literature. While the broader class of triazoles has been investigated for antibacterial properties, data specific to this butanoic acid derivative is not available.

Antifungal Activity

There are no available research findings on the in vitro antifungal activity of this compound. Studies on other triazole derivatives have shown antifungal potential, but these findings cannot be directly attributed to the specified compound.

Antiviral Properties

Information regarding the in vitro antiviral properties of this compound is not present in the reviewed scientific literature. Research on the antiviral effects of triazole compounds is an active area, but specific data for this molecule has not been published.

Antitubercular Activity against Mycobacterium tuberculosis

No studies were found that specifically investigate the in vitro antitubercular activity of this compound against Mycobacterium tuberculosis.

Antiproliferative Effects and Cellular Mechanisms (In Vitro)

Cytotoxicity in Cancer Cell Lines

There is no published research detailing the cytotoxic effects of this compound on any cancer cell lines. Consequently, no data tables on its antiproliferative activity can be provided.

Mechanistic Investigations of Cell Growth Inhibition

As there are no primary studies on the cytotoxic effects of this compound, no mechanistic investigations into its potential for cell growth inhibition have been reported.

Anti-Inflammatory and Antioxidant Properties (In Vitro)

The 1,2,3-triazole nucleus is a key structural motif in a variety of compounds exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory and antioxidant effects. nih.govmdpi.com In vitro studies have demonstrated that derivatives containing this heterocyclic system can modulate pathways associated with inflammation and oxidative stress.

The anti-inflammatory potential of triazole derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins. nih.govmdpi.com For instance, certain 1,2,4-triazole derivatives have shown potent and selective inhibition of COX-2 over COX-1, an important characteristic for anti-inflammatory agents. mdpi.com One such derivative demonstrated activity comparable to the selective COX-2 inhibitor celecoxib (B62257) in in vitro assays. mdpi.com The butanoic acid moiety itself is also recognized for its anti-inflammatory properties, with studies on butyrate (B1204436) derivatives showing a reduction in the production of pro-inflammatory cytokines like TNF-α in lipopolysaccharide (LPS)-challenged porcine alveolar macrophages. mdpi.com This suggests that a compound combining both the triazole ring and a butanoic acid chain could possess significant anti-inflammatory capabilities.

In the context of antioxidant activity, triazole-containing compounds have been evaluated using various in vitro assays that measure their ability to scavenge free radicals. mdpi.comnih.govbiointerfaceresearch.com Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging tests are commonly employed. mdpi.com Studies on 4-(1H-triazol-1-yl)benzoic acid hybrids showed that some derivatives exhibit potent free radical scavenging properties, with a thioether derivative showing an 89.95% scavenging effect in the DPPH assay at a concentration of 100 µg/mL. mdpi.com Similarly, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones displayed promising antioxidant activity, with DPPH radical scavenging values reaching up to 73.5% at a 10 µM concentration. nih.gov The mechanism of action is often attributed to the ability of these compounds to act as hydrogen or electron donors to neutralize free radicals. mdpi.com

| Compound Class | Assay | Activity/Result | Reference |

|---|---|---|---|

| 4-(1H-Triazol-1-yl)benzoic Acid Hybrids | DPPH Radical Scavenging | Up to 89.95% scavenging at 100 µg/mL | mdpi.com |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | DPPH Radical Scavenging | Up to 73.5% scavenging at 10 µM | nih.gov |

| 2-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | Hydroxyl Radical Scavenging (UV-induced radiolysis) | Strong scavenging activity | biointerfaceresearch.com |

| 4-(1H-Triazol-1-yl)benzoic Acid Hybrids | ABTS Radical Scavenging | Up to 88.59% scavenging at 100 µg/mL | mdpi.com |

Bioisosteric Applications and Functional Mimicry

The 1,2,3-triazole ring is a highly versatile scaffold in medicinal chemistry, frequently employed as a bioisostere—a chemical substituent that can be interchanged with another to retain or enhance biological activity while modifying physicochemical properties. researchgate.netresearchgate.net Its stability towards metabolic degradation, oxidation, and hydrolysis makes it an attractive replacement for more labile functional groups. researchgate.netunimore.it

The 1,2,3-triazole ring, particularly when substituted with a hydroxyl group, can serve as an effective bioisostere for the carboxylic acid functional group. nih.govresearchgate.net The N-H protons of the triazole ring exhibit acidity, and the ring itself can participate in hydrogen bonding and other non-covalent interactions in a manner that mimics a carboxylate group at a biological target. nih.govnih.gov The 4-hydroxy-1,2,3-triazole moiety, for example, has been successfully used as a carboxylic acid surrogate in the design of analogues of γ-aminobutyric acid (GABA). nih.govresearchgate.net This bioisosteric replacement can be advantageous for improving properties such as cell permeability. researchgate.net While less common than its use as an amide bond mimic, the application of triazoles as carboxylic acid isosteres is a valuable strategy in drug design. unimore.it

The most predominant bioisosteric application of the 1,2,3-triazole ring is as a replacement for the amide bond. unimore.itnih.gov The triazole ring shares several key characteristics with the trans-amide bond, including a similar size, planarity, dipole moment, and hydrogen bond accepting capacity. nih.gov However, unlike the amide bond, the triazole ring is not susceptible to cleavage by proteases, which enhances the metabolic stability of the resulting molecule. researchgate.net

Beyond amide bonds, the triazole ring can also effectively mimic other five-membered nitrogen-containing heterocyclic rings such as imidazole (B134444), oxazole, pyrazole, and thiazole. researchgate.netunimore.it This mimicry allows medicinal chemists to explore the chemical space around a lead compound, potentially improving its binding affinity, selectivity, or pharmacokinetic profile on a case-by-case basis. unimore.it The triazole can also act as a rigid linker unit to connect two distinct pharmacophores, creating novel bifunctional agents. researchgate.net

Structure-Activity Relationship (SAR) Analysis from Biological Evaluation

Structure-activity relationship (SAR) studies of 1,2,3-triazole derivatives have provided crucial insights into how molecular modifications influence their biological properties. tandfonline.com Research on a series of flexible triazolylbutanoic acid derivatives as inhibitors of the uric acid transporter 1 (URAT1) offers a particularly relevant SAR analysis for the scaffold of this compound. nih.gov

In this study, a systematic exploration of the triazolylbutanoic acid core revealed several key structural requirements for potent inhibitory activity. nih.gov The length and nature of the linker between the triazole and an aromatic moiety were found to be critical. The SAR analysis led to the discovery of a derivative, 1q , which was 31 times more potent than the parent drug lesinurad (B601850). nih.gov

Key findings from the SAR study include:

The Butanoic Acid Chain: The methylene (B1212753) (CH₂) linker in the butanoic acid portion was found to be preferable to a sulfur atom (thioether), leading to a threefold increase in activity. nih.gov This indicates that the specific composition of the four-carbon chain is crucial for optimal interaction with the biological target.

Substituents on the Aromatic Ring: The position and nature of substituents on a terminal aromatic ring significantly impacted activity. For instance, moving a bromine substituent from the 4-position to the 3-position of a phenyl ring attached to the triazole nitrogen resulted in a substantial increase in potency. nih.gov

The Linker between Triazole and Aromatic Group: The length and flexibility of the linker connecting the triazole ring to another pharmacophore were shown to be determining factors for activity. A flexible linker in compound 1q was identified as a key feature for its high potency. nih.gov

This detailed analysis underscores the importance of the spatial arrangement and electronic properties of substituents on the triazolylbutanoic acid scaffold for achieving high biological potency. nih.govnih.gov

| Structural Modification | Observation | Impact on In Vitro Activity | Reference |

|---|---|---|---|

| Replacement of S atom in linker with CH₂ | The butanoic acid scaffold was more active than the thioacetic acid scaffold. | 3-fold increase | nih.gov |

| Position of Br on phenyl ring (at N1 of triazole) | Moving the Br from para to meta position. | Significant increase | nih.gov |

| Introduction of a flexible linker | The scaffold of compound 1q , incorporating a flexible linker, showed the highest potency. | 31-fold more potent than lesinurad | nih.gov |

| Substitution at C-4 of the triazole ring | In oleanolic acid derivatives, substitution at C-4 of the triazole with a hydroxymethyl group favored anticancer activity. | Increased activity | nih.gov |

Applications in Medicinal Chemistry Research and Development

Utility as a Versatile Building Block in Pharmaceutical Synthesis

The 4-(1H-1,2,3-triazol-4-yl)butanoic acid structure is recognized as a valuable building block in the synthesis of complex pharmaceutical molecules. The 1,2,3-triazole ring is chemically stable, resistant to metabolic degradation, and capable of forming hydrogen bonds and dipole interactions, which can enhance binding affinity to biological targets. This moiety is often introduced using the Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry, which allows for the efficient and regioselective linking of molecular fragments under mild conditions.

The presence of both the triazole ring and a terminal carboxylic acid group on a flexible four-carbon linker makes this compound a bifunctional scaffold. The carboxylic acid can be readily converted into amides, esters, or other functional groups, enabling the attachment of various bioactive units. mdpi.commdpi.com This versatility allows medicinal chemists to systematically modify structures and create large libraries of diverse compounds for high-throughput screening, accelerating the discovery of new drug candidates. beilstein-journals.orgresearchgate.net

Development of Lead Compounds for Various Therapeutic Areas

The scaffold of this compound has been instrumental in the development of lead compounds for a wide range of diseases. The 1,2,3-triazole core is often used as a bioisostere for amide bonds, offering improved pharmacokinetic properties. By modifying this core structure, researchers have successfully generated derivatives with significant biological activity. These efforts have yielded promising candidates in therapeutic areas including oncology, infectious diseases, neurology, and metabolic disorders, demonstrating the broad applicability of this chemical framework in drug discovery. mdpi.comnih.govmdpi.com

Contribution to New Antifungal Agent Discovery

The triazole core is a well-known pharmacophore in many commercial antifungal drugs, such as fluconazole (B54011) and voriconazole, which contain a 1,2,4-triazole (B32235) ring. nih.govmdpi.comresearchgate.net Inspired by this success, researchers have also investigated the 1,2,3-triazole isomer as a source of new antifungal agents. nih.govmdpi.com

In one notable study, novel derivatives were synthesized by coupling natural products like carnosic acid and carnosol (B190744) with various substituted 1,2,3-triazole moieties. mdpi.com Several of the resulting hybrid molecules displayed significant inhibitory activity against pathogenic fungi, including Candida albicans and Cryptococcus neoformans. mdpi.com The findings indicate that the 1,2,3-triazole scaffold can be effectively utilized to create new compounds with potent antifungal properties, offering a potential avenue to combat drug-resistant fungal strains. mdpi.com

| Compound | Substituent on Triazole Ring | % Growth Inhibition of C. neoformans (at 250 µg/mL) |

|---|---|---|

| 22 | p-Bromobenzyl | 91% |

| 2 | Benzyl | 86% |

| 21 | p-Fluorobenzyl | 79% |

| 1 | Phenyl | 76% |

Role in Anticancer Agent Development

The 1,2,3-triazole ring is a privileged structure in the design of modern anticancer agents due to its ability to interact with various biological targets. mdpi.comnih.govresearchgate.net A number of derivatives built upon triazole scaffolds have shown potent activity against a range of human cancer cell lines.

For instance, a novel oleanolic acid derivative incorporating a 1-(4-fluorophenyl)-1H-1,2,3-triazole moiety (ZQL-4c) was found to exert powerful anticancer effects on breast cancer cells by inducing apoptosis and cell cycle arrest. nih.gov In other work, new 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized and evaluated for their antiproliferative effects. mdpi.comnih.gov Several of these compounds were highly potent, inhibiting cancer cell growth with nanomolar efficacy. Compound 3h from this series was particularly effective against four different cancer cell lines. mdpi.comnih.gov These studies underscore the value of the 1,2,3-triazole framework as a basis for developing novel and potent oncology drugs.

| Compound | MCF-7 (Breast) | NCI-H460 (Lung) | SF-268 (CNS) | UACC-62 (Melanoma) |

|---|---|---|---|---|

| 3h | 22 | 24 | 28 | 23 |

| Erlotinib (Reference) | 33 | 35 | 38 | 41 |

Exploration in Antiepileptic Drug Research

The triazole heterocyclic system is a key structural feature in several antiepileptic drugs (AEDs). biomedpharmajournal.org A prominent example is Rufinamide, a clinically approved anticonvulsant for treating seizures associated with Lennox-Gastaut syndrome, which is built on a 1,2,3-triazole core. mdpi.com Although Rufinamide is a carboxamide rather than a butanoic acid, its success validates the therapeutic potential of the 1,2,3-triazole scaffold in neurology.